![molecular formula C15H17N3OS B2747628 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 392252-86-7](/img/structure/B2747628.png)
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Description
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antioxidant Properties : The synthesis of new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety was reported, where the majority of the tested compounds exhibited both analgesic and anti-inflammatory activities. These compounds were synthesized using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a synthon, demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities through various assays (Abdel-Wahab et al., 2012).
Antidepressant Activity : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. The compounds demonstrated significant antidepressant activity without affecting baseline locomotion, highlighting their therapeutic potential as antidepressant medications (Mathew et al., 2014).
Anticancer and Antimicrobial Activities : Novel derivatives of pyrazole and isoxazole were synthesized, focusing on their antimicrobial activities. These compounds were screened for their antibacterial activity against various gram-positive and gram-negative bacteria, showing potent inhibitory action. This research contributes to the development of new antimicrobial agents based on pyrazole and isoxazole derivatives (Desai et al., 2012).
Anti-HSV-1 and Cytotoxic Activities : Some new pyrazole- and isoxazole-based heterocycles were evaluated for their anti-HSV-1 and cytotoxic activities. Among them, a compound significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1), offering insights into the development of new antiviral drugs (Dawood et al., 2011).
properties
IUPAC Name |
2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10(2)15(19)16-14-12-8-20-9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZEVFCGVVCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320961 |
Source
|
Record name | 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
392252-86-7 |
Source
|
Record name | 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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